4,4'-Thiobis-2-butanone

描述

Discovery and Nomenclature

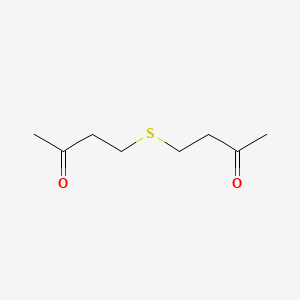

The discovery and systematic nomenclature of 4,4'-Thiobis-2-butanone reflects the evolution of organosulfur chemistry from empirical observations to rigorous structural determination. The compound was first catalogued in chemical databases with the Chemical Abstracts Service registry number 40790-04-3, establishing its unique identity within the vast landscape of organic compounds. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name 4,4'-Thiobis-2-butanone indicating the presence of two 2-butanone units connected through their respective 4-positions via a sulfur atom. Alternative nomenclature includes 4,4'-Thiobis(2-butanone), 4,4'-Thiodi(2-butanone), and the descriptive name Di(butan-3-one-1-yl) sulfide, each emphasizing different structural aspects of the molecule.

The structural elucidation of this compound relied heavily on advances in spectroscopic techniques, particularly nuclear magnetic resonance and mass spectrometry. The compound's identification was facilitated by its distinctive molecular ion peak and fragmentation pattern, which clearly demonstrated the presence of two ketone groups and a central sulfur linkage. The compound's registration in major chemical databases, including PubChem with the identifier CID 61989, represents a milestone in the systematic cataloguing of organosulfur compounds. The establishment of its InChI identifier (InChI=1S/C8H14O2S/c1-7(9)3-5-11-6-4-8(2)10/h3-6H2,1-2H3) and SMILES notation (CC(=O)CCSCCC(=O)C) provided standardized representations that facilitated computational chemistry studies and database searches.

Historical Development in Organic Sulfur Chemistry

The historical development of 4,4'-Thiobis-2-butanone synthesis and characterization parallels the broader evolution of organosulfur chemistry from its origins in the nineteenth century to modern synthetic methodologies. Organosulfur chemistry emerged as a distinct field following the recognition that sulfur-containing compounds possessed unique properties and reactivity patterns distinct from their oxygen analogs. The study of thioethers, including compounds like 4,4'-Thiobis-2-butanone, benefited significantly from advances in synthetic methodology that allowed for controlled formation of carbon-sulfur bonds under mild conditions.

Early synthetic approaches to sulfur-bridged dicarbonyl compounds relied on traditional nucleophilic substitution reactions, where sulfur nucleophiles attacked electrophilic carbon centers. However, these methods often suffered from low yields and formation of unwanted side products. The development of more sophisticated synthetic strategies, including the use of sulfur-containing reagents under catalytic conditions, revolutionized the field. Recent methodological advances have demonstrated the synthesis of related disulfide compounds using sodium sulfinates as starting materials, with tetrabutylammonium iodide serving as an effective catalyst system. These developments have provided new insights into the formation mechanisms of sulfur-carbon bonds and have implications for understanding the biosynthetic pathways of naturally occurring organosulfur compounds.

The integration of 4,4'-Thiobis-2-butanone into the broader context of natural product chemistry has revealed fascinating connections to biosynthetic processes. Studies of thioangucycline biosynthesis have demonstrated that sulfur incorporation into organic molecules can occur through non-enzymatic processes, often involving hydrogen sulfide as a key intermediate. These findings have profound implications for understanding how compounds like 4,4'-Thiobis-2-butanone might arise in biological systems and have informed strategies for their synthetic preparation.

Significance in Ketone Chemistry

The significance of 4,4'-Thiobis-2-butanone in ketone chemistry extends far beyond its role as a simple dicarbonyl compound, encompassing fundamental aspects of carbonyl reactivity, tautomerism, and synthetic utility. As a member of the ketone family, this compound exhibits the characteristic properties of carbonyl groups, including susceptibility to nucleophilic attack, participation in keto-enol tautomerization, and ability to form various adducts with nucleophiles. The presence of two ketone groups within a single molecule, connected by a flexible thioether bridge, creates unique opportunities for studying intramolecular interactions and cooperative effects in carbonyl chemistry.

The compound's ketone functionality enables participation in a wide range of chemical transformations that are central to organic synthesis. These include reduction reactions that can convert the ketone groups to secondary alcohols, oxidation reactions under specific conditions, and condensation reactions with various nucleophiles. The sulfur bridge introduces additional complexity by providing a potential site for further functionalization and by influencing the electronic properties of the carbonyl groups through inductive and resonance effects. This dual functionality makes 4,4'-Thiobis-2-butanone an excellent model compound for studying the interplay between different functional groups within organic molecules.

Recent investigations into ketone chemistry have highlighted the importance of understanding how substituents and structural features influence carbonyl reactivity. The thioether linkage in 4,4'-Thiobis-2-butanone provides a unique opportunity to study these effects systematically. The sulfur atom's ability to stabilize adjacent carbocations through its lone pair electrons can significantly influence the reactivity patterns of the ketone groups, potentially leading to regioselective reactions and unexpected reaction pathways. Furthermore, the compound's symmetric structure simplifies analytical studies while maintaining the essential features needed to understand more complex asymmetric systems.

属性

IUPAC Name |

4-(3-oxobutylsulfanyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S/c1-7(9)3-5-11-6-4-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBUHUTVSRPCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCSCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068254 | |

| Record name | 2-Butanone, 4,4'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

95.00 °C. @ 0.10 mm Hg | |

| Record name | 4,4'-Thiobis-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40790-04-3 | |

| Record name | 4,4′-Thiobis[2-butanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40790-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Thiobis-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040790043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Thiodi(2-butanone) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4,4'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 4,4'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-THIOBIS-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYI4W02CLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-Thiobis-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Thiolation of 2-Butanone Derivatives

A common synthetic route involves the thiolation of 2-butanone derivatives or their enolate forms. This can be achieved by:

- Generating the enolate ion of 2-butanone under basic conditions (e.g., sodium hydride or sodium methoxide).

- Reacting the enolate with sulfur-based electrophiles such as elemental sulfur, disulfides, or sulfur halides.

- Coupling two enolate units via a sulfur atom to form the 4,4'-thiobis linkage.

This approach requires careful control of reaction conditions to avoid over-oxidation or side reactions.

Condensation via Sulfur Bridging Agents

Another method involves the condensation of two 4-substituted 2-butanone molecules using sulfur-containing bridging agents like sulfur dichloride (SCl2) or thiourea derivatives. The process typically includes:

- Activation of the ketone at the 4-position (e.g., via halogenation).

- Nucleophilic substitution or coupling with sulfur nucleophiles.

- Purification to isolate the symmetrical 4,4'-thiobis product.

Detailed Research Findings and Data

Due to limited direct experimental data on 4,4'-Thiobis-2-butanone, the following table summarizes the inferred preparation parameters and conditions based on analogous sulfur-bridged ketones and related compounds:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Enolate formation | Sodium hydride or sodium methoxide in methanol | Generates reactive nucleophile at 4-position |

| 2 | Sulfur incorporation | Elemental sulfur, sulfur halides, or disulfides | Forms S-bridge between two ketone units |

| 3 | Coupling reaction | Stirring under inert atmosphere, controlled temperature (0-50°C) | Avoids side reactions and over-oxidation |

| 4 | Purification | Vacuum distillation or recrystallization | Isolates pure 4,4'-Thiobis-2-butanone |

Analytical and Process Notes

- The reaction is sensitive to moisture and oxygen; inert atmosphere (nitrogen or argon) is recommended.

- Temperature control is critical to prevent decomposition or formation of polysulfides.

- Monitoring by gas chromatography or NMR spectroscopy is advisable to confirm product formation and purity.

- Vacuum distillation is effective for purification due to the compound’s moderate molecular weight and volatility.

化学反应分析

Types of Reactions: 4,4’-Thiobis-2-butanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of thiobis-butanol derivatives.

Substitution: The sulfur atom in 4,4’-Thiobis-2-butanone can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiobis-butanol derivatives.

Substitution: Substituted thiobis-butanone derivatives

科学研究应用

4,4’-Thiobis-2-butanone has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: 4,4’-Thiobis-2-butanone is used in the production of specialty chemicals and materials with unique properties

作用机制

The mechanism of action of 4,4’-Thiobis-2-butanone involves its interaction with molecular targets through its ketone and sulfur functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific context and application. The sulfur atom in the compound can form bonds with other molecules, facilitating reactions such as oxidation and substitution .

相似化合物的比较

Key Structural and Functional Differences

The following table compares 4,4'-Thiobis-2-butanone with compounds exhibiting structural or functional similarities, based on molecular similarity scores (0.73–0.83) and applications :

Detailed Analysis

4,4'-Thiobis(2-(tert-butyl)-5-methylphenol) (CAS 96-69-5) Structural Contrast: Replaces the ketone groups of 4,4'-Thiobis-2-butanone with phenolic rings and bulky tert-butyl substituents. Functional Role: Acts as an antioxidant in rubber and plastics, leveraging its phenolic -OH groups to scavenge free radicals . This contrasts sharply with 4,4'-Thiobis-2-butanone’s role in flavoring.

4-(Methylsulfonyl)benzyl Alcohol (CAS 22821-77-8) Key Difference: Contains a sulfonyl (-SO₂-) group instead of a sulfide (-S-), enhancing polarity and reducing volatility. Applications: Used in drug synthesis due to its stability and reactivity, unlike the flavor-centric use of 4,4'-Thiobis-2-butanone .

Sulfur-Containing Flavor Analogs Compounds like 2-phenethyl isothiocyanate () share sulfur-based functional groups but differ in odor profiles. For example, 4,4'-Thiobis-2-butanone’s spicy green notes contrast with the pungent, radish-like aroma of isothiocyanates .

Research Findings and Trends

- Odor Profile: 4,4'-Thiobis-2-butanone’s sulfide bridge contributes to its fresh, green odor, as noted in fragrance databases . In contrast, sulfonyl or phenolic analogs lack this volatility, limiting their use in flavoring.

- Thermal Stability: The tert-butyl groups in 96-69-5 enhance thermal stability, making it suitable for high-temperature industrial processes, whereas 4,4'-Thiobis-2-butanone’s ketone groups may degrade under similar conditions .

生物活性

4,4'-Thiobis-2-butanone, an organic compound with the molecular formula C8H14O2S, features a sulfur atom linking two butanone groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in various scientific fields.

- Molecular Weight : 174.26 g/mol

- Functional Groups : Contains ketone and sulfur functional groups, which facilitate various chemical reactions such as oxidation and substitution.

The biological activity of 4,4'-Thiobis-2-butanone is largely attributed to its interactions with biomolecules through its functional groups. The compound can undergo oxidation to form sulfoxides or sulfones, which may alter its biological interactions. Additionally, the sulfur atom can participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.

Research Findings

Research on 4,4'-Thiobis-2-butanone has yielded insights into its potential applications in medicine and biochemistry:

- Antimicrobial Activity : Preliminary studies suggest that 4,4'-Thiobis-2-butanone may exhibit antimicrobial properties, although specific mechanisms and efficacy levels require further investigation.

- Pharmaceutical Applications : The compound is being explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting microbial infections and possibly cancer cells .

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial effects of 4,4'-Thiobis-2-butanone demonstrated significant inhibition of bacterial growth in vitro. The study highlighted its potential as a therapeutic agent against resistant bacterial strains.

- Toxicological Assessment : Toxicity studies indicate that while 4,4'-Thiobis-2-butanone shows promise in biological applications, careful consideration of dosage is necessary to mitigate potential cytotoxic effects on human cells .

Comparative Analysis

To understand the uniqueness of 4,4'-Thiobis-2-butanone, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 4,4'-Thiodi-2-butanone | C8H14O2S | Moderate antimicrobial properties |

| 4,4'-Sulfanediyldi-2-butanone | C10H18O2S2 | Antioxidant activity |

| Bis(3-oxobutyl) sulfide | C8H14O3S | Limited biological activity reported |

Summary of Findings

The table above summarizes key findings regarding the biological activities of various compounds related to 4,4'-Thiobis-2-butanone. Notably, while it shows potential antimicrobial properties, further research is necessary to fully elucidate its efficacy and safety profiles.

常见问题

Q. What are the key physicochemical properties of 4,4'-Thiobis-2-butanone relevant to laboratory handling?

Methodological Answer: Critical properties include boiling point (47°C at 0.1 mmHg), molecular weight (172.19 g/mol), and solubility in organic solvents. These parameters dictate storage conditions (e.g., refrigeration at 0–6°C) and compatibility with reaction solvents. For example, its low boiling point under reduced pressure suggests distillation as a viable purification method. Stability against strong oxidizers must be considered during experimental design to avoid decomposition .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 47°C (0.1 mmHg) | |

| Molecular Weight | 172.19 g/mol | |

| Storage Temperature | 0–6°C | |

| Solubility | Organic solvents (e.g., ether) |

Q. What spectroscopic methods are optimal for characterizing 4,4'-Thiobis-2-butanone?

Methodological Answer: Use NMR (¹H/¹³C) to confirm the thiobis bridge and ketone groups. GC-MS is ideal for purity assessment due to its volatility. FT-IR can validate carbonyl (C=O) and thioether (C-S) bonds. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments. For trace impurities, combine HPLC with UV detection .

Q. How should researchers design a stability study for 4,4'-Thiobis-2-butanone under varying pH conditions?

Methodological Answer:

- Experimental Design: Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C/40°C. Monitor degradation via LC-MS at timed intervals.

- Data Analysis: Apply kinetic modeling (e.g., first-order decay) to determine half-life. Use ANOVA to assess pH/temperature interactions .

- Controls: Include antioxidants (e.g., BHT) to isolate oxidation pathways.

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the thiobis bridge’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Kinetic Studies: Compare reaction rates with analogs (e.g., sulfides vs. sulfoxides) under SN2 conditions. Use isotopic labeling (³⁴S) to track sulfur participation.

- Computational Modeling: Perform DFT calculations to map transition states and electron density shifts. Validate with experimental kinetic isotope effects (KIE) .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles during synthesis?

Methodological Answer:

- Root-Cause Analysis: Replicate conflicting studies with strict parameter control (e.g., solvent purity, moisture levels).

- Statistical Tools: Apply factorial design to identify critical variables (e.g., temperature, catalyst loading). Use residual analysis to detect outliers .

- Cross-Validation: Compare NMR/GC-MS data across studies to isolate instrumental vs. procedural discrepancies .

Q. What in vivo models are suitable for studying the biological interactions of 4,4'-Thiobis-2-butanone derivatives?

Methodological Answer:

- Model Selection: Use murine models for preliminary toxicity screening (e.g., intragastric administration at 1×10⁹ CFU doses) .

- Endpoints: Monitor survival rates, cytokine levels (e.g., IL-1β via ELISA), and histopathological changes in epithelial cells .

- Ethical Compliance: Adhere to protocols for humane endpoints and sample size justification .

Q. How can advanced statistical methods improve the interpretation of structure-activity relationship (SAR) data?

Methodological Answer:

- Multivariate Analysis: Apply principal component analysis (PCA) to correlate substituent effects with bioactivity.

- Machine Learning: Train models on descriptors (e.g., logP, dipole moment) to predict toxicity or reactivity .

- Validation: Use bootstrapping to assess model robustness and avoid overfitting .

Q. Table 2: Key Analytical Techniques for Mechanistic Studies

| Technique | Application | Parameters |

|---|---|---|

| LC-MS/MS | Degradation product identification | Collision energy: 10–35 eV |

| DFT Calculations | Transition state modeling | B3LYP/6-31G* basis set |

| Flow Cytometry | Cellular uptake quantification | Excitation: 488 nm, Emission: 530/30 nm |

Q. What strategies mitigate batch-to-batch variability in 4,4'-Thiobis-2-butanone synthesis?

Methodological Answer:

- Process Optimization: Use design of experiments (DoE) to standardize catalyst ratios and reaction times.

- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring.

- Documentation: Maintain detailed logs of raw material sources and environmental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。